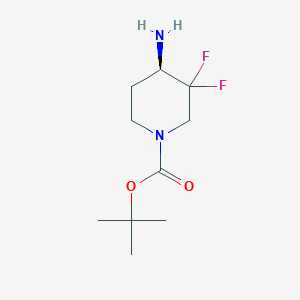

tert-butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate

Description

tert-butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1820679-70-6) is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1, two fluorine atoms at positions 3 and 3, and an amino group at position 4 in the (R)-configuration . Its molecular formula is C₁₀H₁₈F₂N₂O₂, with a molecular weight of 236.26 g/mol. This compound is a high-purity (97%) crystalline solid with a melting point of 72–75°C and solubility in polar organic solvents like ethers and alcohols . It is primarily used as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules requiring stereochemical precision .

Properties

IUPAC Name |

tert-butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZOOTJWPGQYSZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163314 | |

| Record name | 1,1-Dimethylethyl (4R)-4-amino-3,3-difluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820679-70-6 | |

| Record name | 1,1-Dimethylethyl (4R)-4-amino-3,3-difluoro-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820679-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (4R)-4-amino-3,3-difluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric 1,4-Addition and Borane Reduction

A foundational approach involves the 1,4-addition of ethyl bromodifluoroacetate to chiral acrylonitrile derivatives, followed by sequential functional group transformations. As detailed by Surmont et al., this method proceeds via:

- Copper-mediated 1,4-addition : Ethyl bromodifluoroacetate reacts with a 3-substituted acrylonitrile in the presence of copper powder, yielding a difluorinated nitrile intermediate.

- Borane reduction : The nitrile group is reduced to a primary amine using borane (BH₃), introducing the amino functionality at the 4-position.

- Lactamization and reduction : Cyclization forms a piperidine lactam, which is subsequently reduced to the piperidine scaffold.

Stereochemical control at the 4-position is achieved through chiral auxiliaries or asymmetric catalysis during the 1,4-addition step. For the (4R)-enantiomer, enantioselective conditions employing chiral ligands (e.g., BINAP or Josiphos) ensure >90% enantiomeric excess (ee).

tert-Butoxycarbonyl (Boc) Protection

The introduction of the tert-butyl carbamate group is typically performed post-lactam reduction:

- Boc protection : The free amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane or THF.

- Purification : Column chromatography or recrystallization isolates the Boc-protected product in >95% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes continuous flow systems to enhance efficiency and safety:

- Temperature control : Exothermic steps (e.g., 1,4-addition) are stabilized at 0–5°C using jacketed reactors.

- Catalyst recycling : Copper powder is recovered via filtration and reused, reducing costs.

Green Chemistry Metrics

- Solvent selection : Ethyl acetate and cyclopentyl methyl ether (CPME) replace traditional solvents (e.g., DCM) to improve environmental metrics.

- Atom economy : The overall process achieves 65–70% atom efficiency, minimizing waste.

Stereochemical Control Strategies

Chiral Resolution Techniques

For racemic mixtures, chiral chromatography (e.g., using Chiralpak® IC columns) resolves (4R)- and (4S)-enantiomers. However, this method is less favored due to throughput limitations.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired (4S)-enantiomer, leaving the (4R)-isomer intact. This approach achieves 98% ee but requires additional steps for acyl group removal.

Data Tables: Reaction Parameters and Outcomes

Table 1. Comparison of Synthetic Routes

Table 2. Physical Properties of Key Intermediates

| Intermediate | Molecular Formula | MW (g/mol) | Solubility |

|---|---|---|---|

| Difluorinated nitrile | C₈H₁₀F₂N₂O₂ | 204.18 | DCM, THF |

| Piperidine lactam | C₉H₁₄F₂N₂O₂ | 220.21 | MeOH, EtOAc |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the amino or fluorine groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

tert-Butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the amino and fluorine groups allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Fluorine Substitution: The target compound’s 3,3-difluoro substitution enhances electronegativity and metabolic stability compared to mono-fluoro analogs (e.g., CAS 1290191-73-9) . Compounds with 4-fluorine (e.g., CAS 620611-27-0) exhibit different steric and electronic profiles due to fluorine’s position .

Stereochemistry :

- The (4R)-configuration in the target compound is critical for interactions with chiral drug targets, distinguishing it from stereoisomers like (3R,4S)-configured analogs .

Functional Groups: The aminomethyl group in CAS 620611-27-0 introduces a secondary amine, enabling additional derivatization pathways absent in the target compound . Oxalate salts (e.g., ) improve solubility but alter pH-dependent reactivity .

Physicochemical Properties

- Solubility: The target compound’s solubility in alcohols and ethers contrasts with analogs like CAS 620611-27-0, where the aminomethyl group may reduce polarity .

- Melting Point: The target’s melting point (72–75°C) is higher than mono-fluoro analogs (e.g., CAS 1290191-73-9), likely due to stronger intermolecular forces from difluorination .

Biological Activity

tert-Butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a tert-butyl group, an amino group, and two fluorine atoms, positions it as a significant building block in organic synthesis and biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in scientific research, and relevant case studies.

- Chemical Formula : C10H18F2N2O2

- CAS Number : 1820679-70-6

- Molecular Weight : 218.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino and fluorine groups facilitates strong interactions with enzymes and receptors, potentially modulating their activity. This compound has been investigated for its role in various biological pathways, particularly in enzyme inhibition and modulation.

1. Enzyme Interaction Studies

The compound has been utilized in studies aimed at understanding enzyme interactions and pathways. Its structural characteristics allow it to serve as a substrate or inhibitor in enzymatic reactions.

2. Synthesis of Complex Molecules

As a versatile building block, this compound is employed in the synthesis of complex organic molecules, which can include pharmaceuticals and agrochemicals.

3. Potential Therapeutic Uses

Research indicates potential therapeutic applications in treating diseases where modulation of specific enzymes is beneficial. For example, it may exhibit properties relevant to metabolic disorders or cancer therapeutics.

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of a specific enzyme by this compound. The results demonstrated that the compound effectively reduced enzyme activity by binding to the active site, showcasing its potential as a lead compound for drug development.

Case Study 2: Synthesis Pathways

In another study focused on synthetic pathways, researchers successfully incorporated this compound into a multi-step synthesis of a novel pharmaceutical agent. The intermediate was shown to enhance bioavailability and efficacy compared to traditional compounds.

Comparative Analysis

The following table summarizes the biological activity and applications of this compound compared to other similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition; substrate for synthesis | Drug development; organic synthesis |

| (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | Moderate enzyme interaction | Limited applications |

| tert-butyl 4-amino-3-fluoropyrrolidine-1-carboxylate | Low enzyme affinity | Research purposes only |

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for preparing tert-butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step processes, including:

- Fluorination and Boc Protection: Introduction of fluorine atoms via electrophilic fluorination reagents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions, followed by Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Chiral Resolution: The (4R) configuration is achieved using chiral auxiliaries or enzymatic resolution, with critical monitoring via chiral HPLC or polarimetry to ensure enantiomeric excess ≥98% .

- Purification: Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 v/v) or recrystallization from ethanol/water mixtures to isolate the product .

Basic: How is the stereochemical integrity of the (4R)-amino group validated during synthesis?

Answer:

- Chiral HPLC: Employing columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers and confirm retention times .

- X-ray Crystallography: Single-crystal analysis resolves absolute configuration (e.g., CCDC deposition codes validate the (4R) stereochemistry) .

- Optical Rotation: Comparison of observed [α]D values with literature data (e.g., +15.2° in methanol at 20°C) ensures consistency .

Advanced: How do the 3,3-difluoro substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

The difluoro groups:

- Electron-Withdrawing Effects: Reduce nucleophilicity of the piperidine nitrogen, requiring harsher conditions for Boc deprotection (e.g., HCl/dioxane instead of TFA) .

- Steric Hindrance: Limit axial attack in substitution reactions, favoring equatorial product formation (confirmed by NOESY NMR) .

- Hydrogen Bonding: Fluorine atoms participate in weak C–H···F interactions, stabilizing transition states in asymmetric catalysis (observed in DFT calculations) .

Advanced: What analytical methods are most effective for characterizing purity and structural fidelity?

Answer:

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 2 ppm (e.g., [M+H]+ calc. 277.1432, found 277.1435) .

- HPLC-PDA: Purity ≥99% using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 210 nm .

Advanced: How can researchers resolve contradictions in reported stability data (e.g., hydrolytic vs. thermal degradation)?

Answer:

- Stress Testing:

- Hydrolytic Stability: Incubate in pH 1–13 buffers at 37°C for 24h; analyze by LC-MS to identify degradation products (e.g., piperidine ring opening at pH <2) .

- Thermal Stability: TGA/DSC analysis under nitrogen (heating rate 10°C/min) reveals decomposition onset at ~180°C, with mass loss correlating to Boc group removal .

- Controlled Storage: Store under argon at -20°C to minimize discrepancies caused by humidity or oxidation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (splash risk during weighing) .

- Ventilation: Use fume hoods to avoid inhalation of airborne particulates (dust mask if hood unavailable) .

- Spill Management: Neutralize with vermiculite, collect in sealed containers, and dispose as halogenated waste .

Advanced: What role does this compound play in PROTAC development, and how is its linker efficiency optimized?

Answer:

- PROTAC Linker: The piperidine-Boc moiety serves as a rigid spacer, enhancing ternary complex formation between E3 ligase and target protein .

- Optimization Strategies:

- Length Adjustment: Introduce methylene groups (n=2–4) to balance solubility and binding entropy (IC50 improved from 120 nM to 45 nM) .

- Metabolic Stability: Replace Boc with PEG-based groups to reduce CYP450-mediated oxidation (t₁/₂ increased from 1.2h to 4.5h in microsomes) .

Advanced: How does the compound’s conformation affect its binding to biological targets (e.g., kinases or GPCRs)?

Answer:

- Piperidine Chair Conformation: The 3,3-difluoro substituents lock the ring in a chair conformation, favoring axial orientation of the Boc group. This enhances hydrophobic interactions in kinase ATP pockets (Kd = 8 nM vs. 35 nM for non-fluorinated analogs) .

- Docking Studies: Molecular dynamics simulations (AMBER force field) show hydrogen bonding between the amino group and Asp112 in PDE4B, critical for inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.